A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
A Comprehensive Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid, a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogs and foundational organic chemistry principles to present a comprehensive overview. This guide covers the molecule's structural features, physicochemical properties, a plausible synthetic route with detailed protocols, and its prospective applications, particularly in the design of novel therapeutics. The azepane scaffold is a key feature in a number of FDA-approved drugs, highlighting the importance of developing novel derivatives such as the one discussed herein.[1]
Introduction: The Strategic Value of the Azepane Scaffold
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1] Its inherent flexibility, compared to smaller five- and six-membered rings, allows for a wider range of conformational possibilities, which can be crucial for optimizing ligand-receptor interactions. The incorporation of a geminal methyl and carboxylic acid group at the 4-position, combined with the synthetically versatile N-Boc protecting group, makes 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid a valuable building block for creating complex molecules with tailored pharmacological profiles.[2]
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This orthogonality allows for selective manipulation of other functional groups within a molecule, a cornerstone of modern multi-step organic synthesis.[2][3]
Physicochemical and Structural Properties
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 1027512-23-7 | [1][5] |
| Molecular Formula | C13H23NO4 | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in organic solvents like DCM, THF, and alcohols. Limited solubility in water. | General properties of Boc-protected amino acids |
| XLogP3 | ~1.5 - 2.5 | Inferred from analogs like 1-Boc-4-methylpiperidine-4-carboxylic acid |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (from the carbonyls and the ether oxygen of the Boc group) | Structural analysis |
Structural Formula:
Plausible Synthetic Pathway and Experimental Protocols
A specific, published synthesis for 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid is not readily found. However, a plausible and logical synthetic route can be constructed based on established organic chemistry transformations and literature precedents for analogous structures. The proposed pathway begins with a commercially available starting material and proceeds through key steps of N-protection, alpha-alkylation, and nitrile hydrolysis.
Diagram of the Proposed Synthetic Workflow:
Caption: A plausible synthetic route to the target compound.
Step 1: N-Boc Protection of Azepan-4-one
The synthesis would commence with the protection of the secondary amine of commercially available azepan-4-one. This is a standard procedure to prevent side reactions at the nitrogen atom in subsequent steps.
-
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base. This reaction is typically high-yielding and clean.[6]
-
Detailed Protocol:
-
Dissolve azepan-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equivalents) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-azepan-4-one.
-
Step 2: Introduction of the Cyano Group (Strecker or similar synthesis)
A common method to introduce a carboxylic acid precursor is via a nitrile. A Strecker synthesis or a related cyanation reaction on the ketone would be a plausible approach.
-
Rationale: The cyano group can be readily hydrolyzed to a carboxylic acid in a later step.
-
Detailed Protocol (via a Strecker-like reaction):
-
To a solution of 1-Boc-azepan-4-one (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add sodium cyanide (or potassium cyanide) (1.2 equivalents) and ammonium chloride (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the formation of the aminonitrile intermediate.
-
Work up the reaction by quenching with water and extracting the product.
-
Purify the resulting 1-Boc-4-aminoazepane-4-carbonitrile by column chromatography.
-
Step 3: Methylation of the alpha-Carbon
With the nitrile group in place, the next step is the methylation of the carbon at the 4-position.
-
Rationale: The proton alpha to the nitrile is acidic and can be removed by a strong base to form a carbanion, which can then be alkylated with an electrophile like methyl iodide.
-
Detailed Protocol:
-
Dissolve the 1-Boc-4-aminoazepane-4-carbonitrile (1 equivalent) in a dry, aprotic solvent like THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents).
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-Boc-4-methyl-4-aminoazepane-4-carbonitrile.
-
Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid
The final step is the hydrolysis of the nitrile group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Rationale: Both strong acids and bases can effectively hydrolyze nitriles to carboxylic acids. Basic hydrolysis is often preferred to avoid premature cleavage of the acid-labile Boc group.[7]
-
Detailed Protocol (Basic Hydrolysis):
-
Dissolve the 1-Boc-4-methyl-4-aminoazepane-4-carbonitrile (1 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and a concentrated aqueous solution of a base such as sodium hydroxide or potassium hydroxide (e.g., 6M NaOH).
-
Heat the mixture to reflux and stir for several hours to overnight, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 with a strong acid (e.g., concentrated HCl or 1M KHSO4).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid.
-
Applications in Drug Discovery and Development
The structural motifs present in 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid make it a highly attractive building block for the synthesis of novel drug candidates.
-
Scaffold for Constrained Peptidomimetics: The rigid, yet flexible, azepane core can be used to create conformationally constrained analogs of peptide ligands. This can lead to improved metabolic stability, receptor selectivity, and oral bioavailability.
-
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The carboxylic acid provides a handle for derivatization and growth of the fragment into a more potent lead compound.
-
Synthesis of Novel Heterocyclic Systems: The carboxylic acid and the Boc-protected amine are versatile functional groups that can be used to construct more complex heterocyclic systems with potential therapeutic applications. Azepane-based compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-related effects.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid and the intermediates in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids (which can cleave the Boc group).
Conclusion
1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid is a promising and versatile building block for medicinal chemistry and drug discovery. While its direct synthesis and applications are not extensively documented in peer-reviewed literature, a robust synthetic pathway can be proposed based on well-established chemical principles. The unique combination of a conformationally diverse azepane core, a stereocenter-introducing geminal disubstitution, and synthetically tractable functional groups positions this molecule as a valuable tool for the development of next-generation therapeutics. Further research into the synthesis and application of this and related azepane derivatives is warranted to fully explore their potential in addressing unmet medical needs.
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